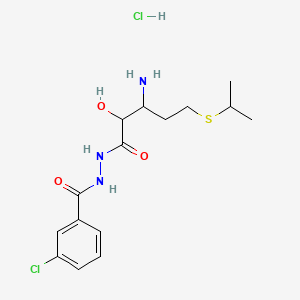

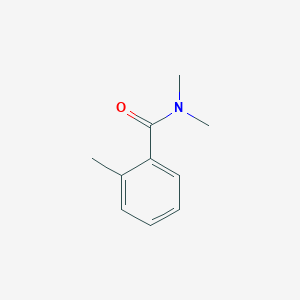

N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

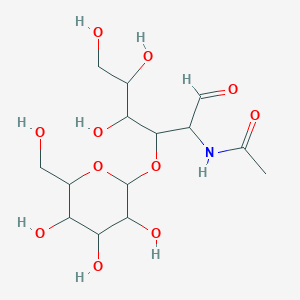

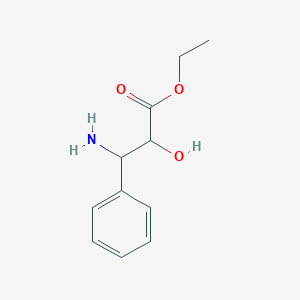

A-357300 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound has shown significant potential in preclinical models for its ability to suppress tumor growth without the toxicities observed with other inhibitors like TNP-470 . It is a bestatin-type inhibitor designed to target MetAP2, an enzyme involved in the removal of methionine residues from nascent proteins .

準備方法

The synthesis of A-357300 involves rational design and parallel synthesis techniques. The compound is synthesized using crystal structures of enzyme-inhibitor complexes to guide the design . The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

A-357300 undergoes various chemical reactions, primarily focusing on its interaction with MetAP2. The compound is a reversible inhibitor, meaning it can bind and unbind from the enzyme without permanently altering it . Common reagents and conditions used in these reactions include specific buffers and solvents that maintain the stability and activity of both the enzyme and the inhibitor. The major product formed from these reactions is the enzyme-inhibitor complex, which effectively inhibits the activity of MetAP2 .

科学的研究の応用

A-357300 has a wide range of scientific research applications:

作用機序

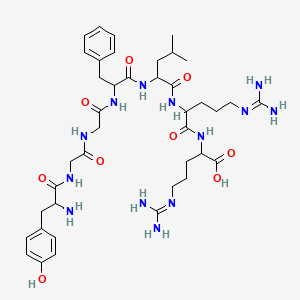

A-357300 exerts its effects by selectively inhibiting MetAP2. This inhibition leads to the accumulation of methionine residues on nascent proteins, disrupting protein synthesis and cell cycle progression . The compound induces cytostasis by causing cell cycle arrest at the G1 phase in endothelial cells and certain tumor cells . Additionally, A-357300 inhibits angiogenesis both in vitro and in vivo, contributing to its antitumor efficacy .

類似化合物との比較

A-357300 is unique compared to other MetAP2 inhibitors due to its reversible nature and lack of toxicity observed with other inhibitors like TNP-470 . Similar compounds include:

Fumagillin: Another MetAP2 inhibitor with a similar antiproliferation profile but associated with higher toxicity.

Bestatin: A general aminopeptidase inhibitor with broader activity but less specificity for MetAP2.

A-357300 stands out due to its selective inhibition of MetAP2, reversible binding, and favorable safety profile, making it a promising candidate for further research and development .

特性

分子式 |

C15H23Cl2N3O3S |

|---|---|

分子量 |

396.3 g/mol |

IUPAC名 |

N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride |

InChI |

InChI=1S/C15H22ClN3O3S.ClH/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10;/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22);1H |

InChIキー |

VNVMAFFENQJYPK-UHFFFAOYSA-N |

正規SMILES |

CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)

![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)